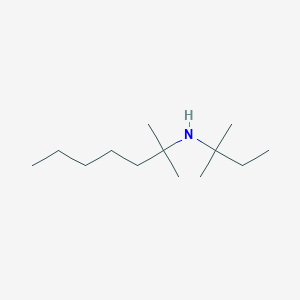
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine is a tertiary amine with a complex branched structure. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by its unique structure, which includes multiple methyl groups and a heptane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 2-methylheptan-2-one with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of 2-methylbutan-2-amine with 2-methylheptan-2-yl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the substituent used.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in metabolic pathways and as a model compound for studying amine metabolism.
Medicine: Investigated for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine involves its interaction with various molecular targets:
Molecular Targets: It primarily interacts with enzymes and receptors that recognize amine groups.
Pathways Involved: The compound can participate in metabolic pathways involving amine oxidation and reduction, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-methylbutan-2-amine: A simpler amine with a similar structure but fewer methyl groups.
2-methylheptan-2-amine: Another related compound with a heptane backbone but different branching.
Uniqueness
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine is unique due to its highly branched structure, which imparts distinct chemical properties and reactivity compared to simpler amines. This complexity makes it valuable in specialized applications where specific reactivity is required.
Propiedades
Fórmula molecular |
C13H29N |
|---|---|
Peso molecular |
199.38 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine |
InChI |
InChI=1S/C13H29N/c1-7-9-10-11-13(5,6)14-12(3,4)8-2/h14H,7-11H2,1-6H3 |
Clave InChI |
JLYYUTGQVZJZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)NC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


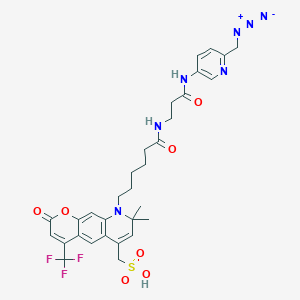
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
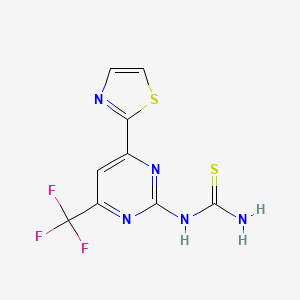
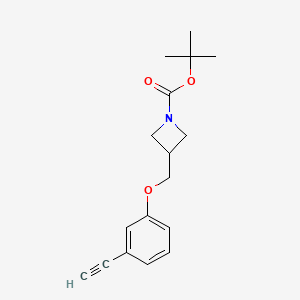
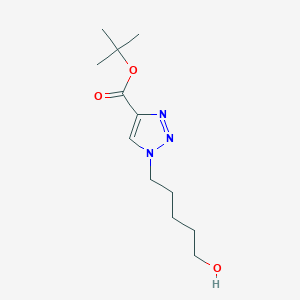
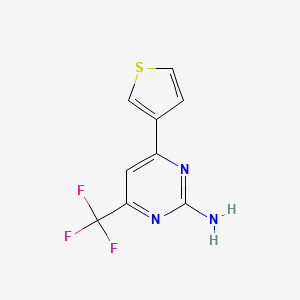

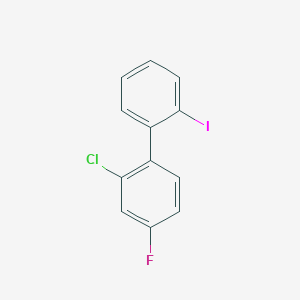
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
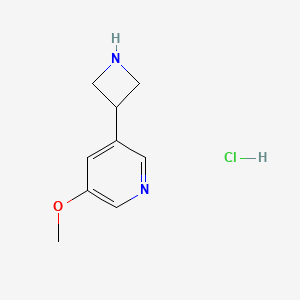
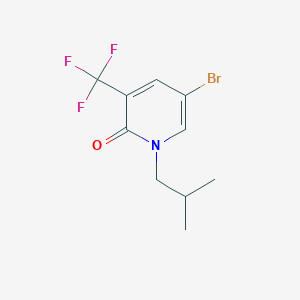
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
